Cas no 383136-01-4 (1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)

1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde
- BBL020364
- 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde
- 383136-01-4
- STK891975
- AKOS000101068
- 1-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carbaldehyde
- SB63670
- 1-(4-methyl-1,3-thiazol-2-yl)pyrrole-2-carbaldehyde
-
- インチ: InChI=1S/C9H8N2OS/c1-7-6-13-9(10-7)11-4-2-3-8(11)5-12/h2-6H,1H3
- InChIKey: BXZFIRWZRVSSGM-UHFFFAOYSA-N
計算された属性
- 精确分子量: 192.03573406Da
- 同位素质量: 192.03573406Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 63.1Ų
1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM519349-1g |
1-(4-Methylthiazol-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-01-4 | 98% | 1g |
$*** | 2023-03-30 | |
TRC | M223993-50mg |
1-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-01-4 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | M223993-100mg |
1-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-01-4 | 100mg |
$ 95.00 | 2022-06-04 | ||
Apollo Scientific | OR905887-1g |
1-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-01-4 | 95% | 1g |
£435.00 | 2023-09-02 | |
TRC | M223993-500mg |
1-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde |
383136-01-4 | 500mg |
$ 320.00 | 2022-06-04 |
1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehydeに関する追加情報
Introduction to 1-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-01-4)
The compound 1-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde, identified by the CAS registry number 383136-01-4, is a fascinating molecule with a unique structure and diverse potential applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a thiazole ring fused with a pyrrole moiety. The presence of the aldehyde group at the 2-position of the pyrrole ring introduces additional functional diversity, making this compound a subject of interest in various fields of chemical research.
Recent studies have highlighted the importance of heterocyclic compounds like 1-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde in drug discovery and material science. The thiazole ring is known for its stability and ability to participate in various chemical reactions, while the pyrrole moiety contributes to aromaticity and potential for hydrogen bonding. The methyl group attached to the thiazole ring further enhances the compound's versatility by introducing steric effects and modifying electronic properties.
In terms of synthesis, researchers have developed several efficient methods to prepare 1-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde. One common approach involves the condensation of appropriate thioamides with aldehydes or ketones under specific reaction conditions. These methods not only ensure high yields but also allow for fine-tuning of the product's structure by varying substituents on the starting materials.
The application of 1-(4-Methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde in pharmaceuticals is a rapidly evolving area. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant activities, making it a candidate for developing new therapeutic agents. Additionally, its ability to act as a ligand in metalloenzyme inhibition has opened avenues for exploring its role in enzyme-targeted drug delivery systems.
In material science, the compound's unique electronic properties make it a promising candidate for use in organic electronics. Researchers have investigated its potential as an electron transport layer material in organic photovoltaic devices. Preliminary results indicate that it could enhance device efficiency by improving charge separation and transport properties.
The environmental impact of 1-(4-Methyl-1,3-thiazol-2-yli)-pyrrole-aldehyde has also been a topic of interest. Studies suggest that it exhibits moderate biodegradability under aerobic conditions, which is crucial for assessing its environmental fate and toxicity. However, further research is needed to fully understand its ecological implications.
In conclusion, CAS No. 383136004, or 1-(4-Methylthiazolyl)pyrrolealdehyde, represents a versatile molecule with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive target for ongoing research aimed at unlocking its full potential in medicine, materials science, and beyond.
383136-01-4 (1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde) Related Products
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 1902894-50-1(5-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide)
- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)
- 1876652-01-5({1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine)
- 2228663-38-3(3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal)
- 2229290-89-3(3,3-difluoro-3-(5-methoxypyridin-3-yl)propan-1-amine)
- 404844-03-7(N-Desmethyl Imatinib Mesylate)
- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)
- 924823-23-4(1-2-(2-Fluorophenoxy)phenyl-1H-tetrazole)
- 1794756-43-6(N-Nitroso-N-methyl-N-dodecylamine-d5)




